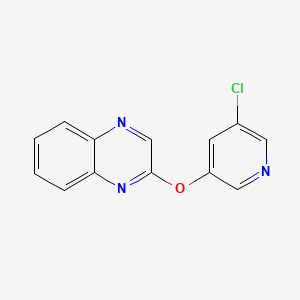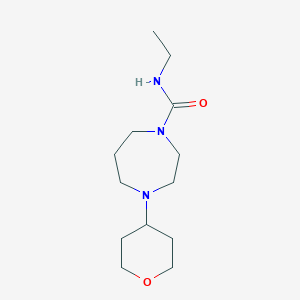![molecular formula C13H15FN2 B7593710 2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile, also known as FP-MeP, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound belongs to the class of pyrrolidinyl-substituted phenylacetonitriles and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile acts as a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been shown to have various effects on the brain, including increased motivation, improved cognitive function, and increased reward-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward processing and motor control. This compound has also been shown to increase dopamine signaling in the prefrontal cortex, which is a region of the brain that is involved in cognitive function and decision-making.
実験室実験の利点と制限
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile has several advantages for lab experiments, including its high selectivity for DAT and its ability to increase dopamine signaling in the brain. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on 2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile. One area of research is the investigation of its potential therapeutic uses in neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another area of research is the development of new compounds based on the structure of this compound that may have improved selectivity and efficacy. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop safe handling procedures for the compound.
合成法
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile can be synthesized using various methods, including the reaction of 4-fluorophenylacetonitrile with 2-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a suitable solvent and a base, such as potassium carbonate, at an elevated temperature. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and can act as a selective ligand for this protein. This compound has been used in studies to investigate the role of DAT in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-10-8-12(9-16(10)7-6-15)11-2-4-13(14)5-3-11/h2-5,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJHQCNRNULPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)

![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)


![1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)